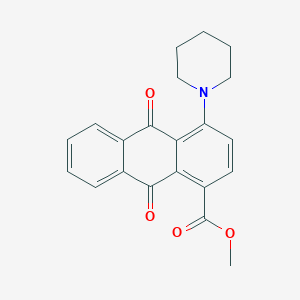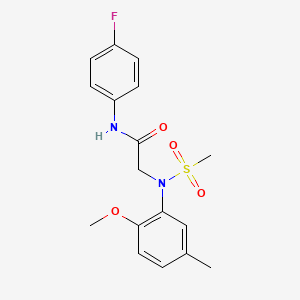![molecular formula C18H20O5 B3934161 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B3934161.png)
4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
Vue d'ensemble
Description
4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has been extensively studied in scientific research. It belongs to the family of benzaldehyde derivatives and has shown potential in various applications, including neurological disorders and cancer research. In
Mécanisme D'action
The mechanism of action of 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves its ability to inhibit the activity of acetylcholinesterase and activate the caspase-3 enzyme. By inhibiting acetylcholinesterase, 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde increases the levels of acetylcholine in the brain, which can improve cognitive function. By activating the caspase-3 enzyme, 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde induces apoptosis in cancer cells, which can inhibit their growth.
Biochemical and Physiological Effects:
4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has also been shown to induce apoptosis in cancer cells, which can inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One direction is to explore its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to investigate its potential as a treatment for other types of cancer. Additionally, further research could be done to optimize the synthesis method of 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde and improve its solubility in water.
Applications De Recherche Scientifique
4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has shown potential in various scientific research applications. It has been studied as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can increase the levels of acetylcholine in the brain, which can improve cognitive function.
4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has also been studied as a potential treatment for cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to activate the caspase-3 enzyme, which is responsible for initiating apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-17-3-2-4-18(13-17)23-12-10-21-9-11-22-16-7-5-15(14-19)6-8-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRNAYVYFUHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy}benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)

![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)

![(2-chloro-4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3934120.png)
![N,N-diallyl-6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3934129.png)
![(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934131.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934146.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3934155.png)